molecular formula C14H17BrN2O2 B1404510 tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate CAS No. 1245646-78-9

tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate

Cat. No. B1404510
M. Wt: 325.2 g/mol
InChI Key: AXXHMYJAROTSOD-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic aromatic organic compound. This particular compound, tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate, is a derivative of indazole with a bromine atom at the 5th position and an ethyl group at the 3rd position .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For indazole derivatives, techniques such as FTIR, NMR, and MS are commonly used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate is significant as an intermediate in the synthesis of 1H-indazole derivatives. Its structure has been confirmed using various spectroscopic methods and X-ray diffraction. The compound's physicochemical features, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated through density functional theory (DFT) (Ye et al., 2021).

Application in Difluoromethylation Processes

  • This compound has been applied in the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate with chlorodifluoromethane. The process offers a safe and convenient alternative to existing methods, extending to the N-difluoromethylation of various heterocycles (Hong et al., 2020).

Involvement in the Synthesis of Heterocycles

  • Tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate is involved in the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, utilizing an efficient in-situ reduction and cyclization reactions of aromatic aldehydes (Chen et al., 2019).

Antimicrobial Activity Studies

  • Derivatives from tert-butyl carbazate, a related compound, have been synthesized and evaluated for their antimicrobial activities. This includes 5-tert-butoxy-1, 3, 4-oxadiazoles-2-thione and 1, 2, 4-triazoles derivatives, characterized by various spectroscopic methods and tested for biological activity (Ghoneim & Mohamed, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), this compound might be harmful if swallowed .

Future Directions

The future research directions for a compound like this could involve exploring its potential uses in various fields, such as medicine or materials science. Given the biological activity of many indazole derivatives, one possible direction could be to investigate the biological activity of this compound .

properties

IUPAC Name

tert-butyl 5-bromo-3-ethylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-5-11-10-8-9(15)6-7-12(10)17(16-11)13(18)19-14(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXHMYJAROTSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745343
Record name tert-Butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate

CAS RN

1245646-78-9
Record name 1,1-Dimethylethyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245646-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromo-3-ethyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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